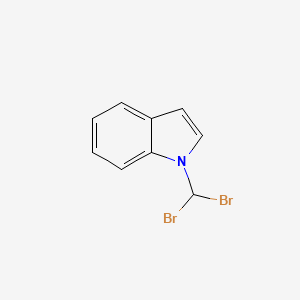![molecular formula C20H25AsGe B14500619 Diphenyl[(triethylgermyl)ethynyl]arsane CAS No. 63451-85-4](/img/structure/B14500619.png)
Diphenyl[(triethylgermyl)ethynyl]arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[(triethylgermyl)ethynyl]arsane is a complex organometallic compound with the molecular formula C20H25AsGe . This compound features a unique combination of arsenic, germanium, and ethynyl groups, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylgermyl)ethynyl]arsane typically involves the reaction of diphenylarsine with triethylgermylacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, with catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Diphenyl[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic and germanium oxides, while substitution reactions can produce a variety of organometallic derivatives.
科学的研究の応用
Diphenyl[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which Diphenyl[(triethylgermyl)ethynyl]arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s organometallic nature allows it to participate in electron transfer reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Diphenylarsine: Lacks the germanium and ethynyl groups, making it less versatile in certain applications.
Triethylgermylacetylene: Contains the germanium and ethynyl groups but lacks the arsenic component.
Triphenylarsine: Similar to Diphenyl[(triethylgermyl)ethynyl]arsane but with three phenyl groups attached to arsenic instead of two.
Uniqueness
This compound’s uniqueness lies in its combination of arsenic, germanium, and ethynyl groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications, particularly in fields requiring advanced materials and catalysts.
特性
CAS番号 |
63451-85-4 |
|---|---|
分子式 |
C20H25AsGe |
分子量 |
413.0 g/mol |
IUPAC名 |
diphenyl(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C20H25AsGe/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
InChIキー |
VMAWPANKVAFZNV-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


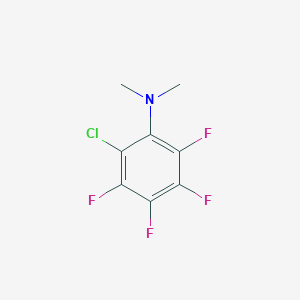
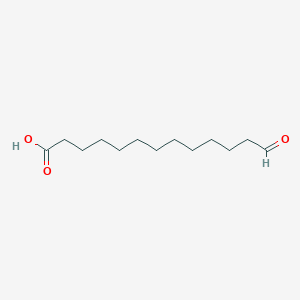
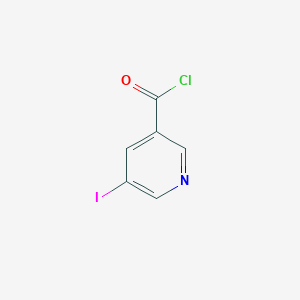
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
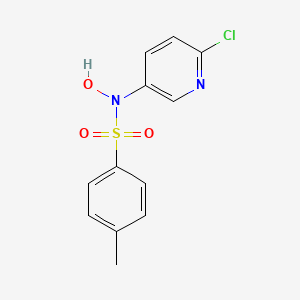
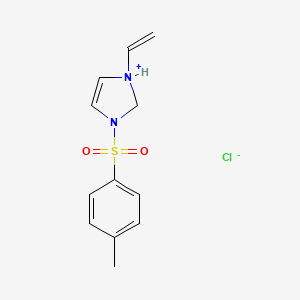
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
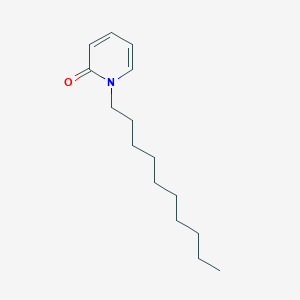
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
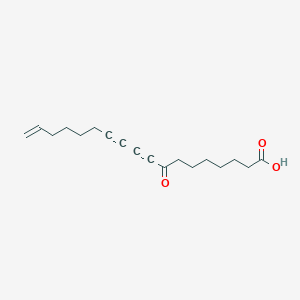
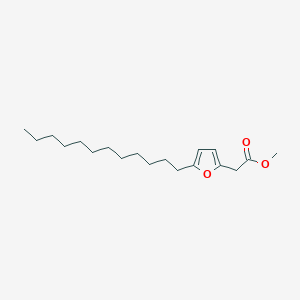
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
